molecular formula C17H32N2O6 B13799830 (2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B13799830
M. Wt: 360.4 g/mol
InChI Key: SBFNYLJURQTYIU-LBPRGKRZSA-N
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Description

(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a complex organic compound with a specific stereochemistry This compound is characterized by its unique structure, which includes multiple functional groups such as carbamates and amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multiple steps. The process begins with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. This is followed by the coupling of protected amino acids using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. The final step involves deprotection of the Boc groups under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of (2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
  • (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid

Uniqueness

(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is unique due to its specific stereochemistry and the presence of multiple functional groups. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H32N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C17H32N2O6/c1-16(2,3)24-14(22)18-12(13(20)21)10-8-9-11-19(7)15(23)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,22)(H,20,21)/t12-/m0/s1

InChI Key

SBFNYLJURQTYIU-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN(C)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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